molecular formula C13H13Cl2N3O B2411585 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide CAS No. 1286714-64-4

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

Cat. No.: B2411585
CAS No.: 1286714-64-4
M. Wt: 298.17
InChI Key: ZMQDYRAGLNPZRQ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a chemical compound offered for research and development purposes. It has the CAS Number 1286727-35-2 and a molecular formula of C13H13Cl2N3O, with a molecular weight of 298.17 g/mol . Its structure can be represented by the SMILES notation O=C(c1ccc(c(c1)Cl)Cl)NCCn1ccnc1C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can source this compound in various quantities to suit their specific experimental needs . The presence of both a dichlorobenzamide moiety and a methylimidazole group in its structure makes it a molecule of interest in various chemical and pharmacological research areas, particularly in the synthesis and study of novel heterocyclic compounds with potential biological activity.

Properties

IUPAC Name

2,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)11-3-2-10(14)8-12(11)15/h2-4,6,8H,5,7H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQDYRAGLNPZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to remove the chlorine substituents or to modify the imidazole ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide serves as a building block for more complex molecules. Its synthesis often involves:

  • Formation of the Imidazole Ring : Typically achieved through cyclization reactions involving amido-nitriles.
  • Attachment of Ethyl Linker : This is done by reacting the imidazole derivative with alkylating agents.
  • Electrophilic Aromatic Substitution : This step introduces chlorine atoms at specific positions on the benzamide core .

The compound exhibits notable biological activities , particularly in antimicrobial and anticancer research:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazole compounds possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Potential : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies have assessed their efficacy against human colorectal carcinoma cell lines (HCT116), revealing IC50 values that suggest stronger activity than conventional chemotherapeutics like 5-fluorouracil .

Industrial Applications

In industrial contexts, this compound can be utilized in:

  • Agrochemicals : Its properties may lend themselves to the development of new pesticides or herbicides.
  • Functional Materials : The unique chemical structure allows for applications in creating advanced materials with specific functionalities .

Case Study 1: Antimicrobial Evaluation

A study published in PMC evaluated various imidazole derivatives for their antimicrobial activity. The findings indicated that certain derivatives of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide exhibited significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on the anticancer properties of related compounds. The evaluation involved testing against multiple cancer cell lines, revealing that some derivatives not only inhibited cell growth effectively but also showed selectivity towards cancer cells over normal cells. The study underscored the potential for developing new anticancer agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the ethyl linker, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,4-Dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound characterized by its benzamide core, substituted with chlorine atoms and an imidazole ring. This structure places it within a class of compounds known for diverse biological activities, including potential therapeutic applications in oncology and infectious diseases.

Chemical Structure and Properties

The compound's IUPAC name is 2,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide, with the molecular formula C13H13Cl2N3OC_{13}H_{13}Cl_{2}N_{3}O. The presence of the imidazole ring is significant as it contributes to the biological activity of the compound.

Biological Activity Overview

Research indicates that imidazole-containing compounds exhibit various biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown significant antitumor effects. For example, studies have reported IC50 values indicating potent inhibition of cancer cell proliferation (e.g., HCC827 and NCI-H358 cell lines) .
  • Enzyme Inhibition : The imidazole moiety is known to interact with various enzymes, making these compounds potential candidates for drug development targeting specific enzyme pathways .
  • Antimicrobial Properties : Similar derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can be attributed to its structural features. The following table summarizes key findings from SAR studies related to imidazole derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntitumor6.26 ± 0.33
Compound BEnzyme Inhibition<4.1
Compound CAntimicrobialModerate

Case Studies and Research Findings

In a comprehensive review of benzimidazole derivatives, it was noted that compounds similar to 2,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide demonstrated a broad spectrum of pharmacological properties. For instance:

  • Antitumor Efficacy : A study highlighted the antitumor properties of imidazole derivatives with IC50 values significantly lower than those of established chemotherapeutics .
  • Mechanism of Action : Research has indicated that the interaction of imidazole derivatives with specific targets can lead to apoptosis in cancer cells, providing a potential mechanism for their antitumor effects .
  • Pharmacological Reviews : Recent literature emphasizes the importance of these compounds in medicinal chemistry, particularly for their therapeutic potential against various diseases including cancer and infections .

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